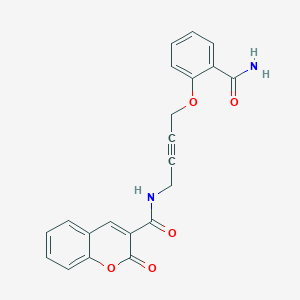

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene-3-carboxamide core linked to a 4-(2-carbamoylphenoxy)but-2-yn-1-yl group. Coumarin derivatives are widely studied for their pharmacological properties, including anticancer, anti-inflammatory, and enzyme-inhibitory activities.

Properties

IUPAC Name |

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5/c22-19(24)15-8-2-4-10-18(15)27-12-6-5-11-23-20(25)16-13-14-7-1-3-9-17(14)28-21(16)26/h1-4,7-10,13H,11-12H2,(H2,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRXJAQJYQDZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. The chromene core can be synthesized through a condensation reaction between salicylaldehyde and malonic acid in the presence of a base. The resulting chromene derivative is then subjected to further functionalization to introduce the carbamoylphenoxy group and the but-2-yn-1-yl linkage.

One common synthetic route involves the reaction of the chromene derivative with 4-(2-carbamoylphenoxy)but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in various biochemical assays.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its activity against specific diseases or conditions, such as cancer or inflammation.

Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate specific signaling pathways, resulting in changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents attached to the coumarin-carboxamide core, influencing their physicochemical and pharmacological profiles:

Pharmacological Activity Comparison

- Enzyme Inhibition: Cholinesterase Inhibition: Compound 7b-C9 (IC₅₀ data unspecified) and triazole-chromenone 17 (AChE IC₅₀ = 1.80 µM) highlight the role of heterocyclic substituents in targeting cholinesterases . The target compound’s carbamoyl group may offer distinct binding modes compared to sulfonamide or triazole groups. HDAC1 Inhibition: Benzamidic coumarins (IC₅₀ = 0.47–0.87 µM) demonstrate that aromatic linkers (e.g., benzyl) enhance HDAC1 affinity .

- Cytotoxicity: HDAC1 inhibitors exhibit potent cytotoxicity against cancer cells (IC₅₀ = 0.53–57.59 µM), while sparing normal cells (HUVEC IC₅₀ >100 µM) . The target compound’s carbamoylphenoxy group could modulate selectivity, though experimental validation is needed.

Physicochemical Properties

Thermal Stability :

Synthetic Accessibility :

Structure-Activity Relationship (SAR) Insights

Biological Activity

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's synthesis, biological mechanisms, and its effects on various cellular processes.

Chemical Structure and Synthesis

The compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. The synthesis typically involves several key steps:

- Formation of the Chromene Core : The initial step involves cyclization reactions to form the chromene structure.

- Addition of Functional Groups : The introduction of the carbamoylphenoxy and but-2-yn-1-yl groups is achieved through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that chromene derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several chromone derivatives and found that:

- Cell Lines Tested : HL-60 (leukemia), MOLT-4 (T-cell leukemia), and MCF-7 (breast cancer).

- Results : The compound demonstrated moderate to high cytotoxicity with varying IC50 values across different cell lines, suggesting its potential as an anticancer agent .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MOLT-4 | 24.4 ± 2.6 |

| This compound | HL-60 | 42.0 ± 2.7 |

| This compound | MCF-7 | 68.4 ± 3.9 |

These findings highlight the compound's potential to inhibit cancer cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer therapeutic .

The proposed mechanism of action for this compound involves:

- Target Protein Interaction : It binds to specific proteins involved in cell signaling pathways, disrupting their normal function.

- Inhibition of Cell Proliferation : By interfering with these pathways, the compound may inhibit cancer cell growth and induce apoptosis.

- Impact on Gene Expression : The compound may also affect gene expression related to cell cycle regulation and apoptosis .

Case Studies and Research Findings

Several studies have focused on the biological activity of chromone derivatives similar to N-(4-(2-carbamoylphenoxy)but-2-yn-1-y)-2H-chromene compounds:

- Cytotoxicity Screening : A comprehensive screening of various chromone derivatives revealed that modifications in their chemical structure could significantly enhance their anticancer properties.

- Antioxidant Activity : Some studies have reported antioxidant properties associated with chromone derivatives, suggesting a dual mechanism where these compounds not only target cancer cells but also protect normal cells from oxidative stress .

Q & A

Q. What are the common synthetic routes for N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves a multi-step approach:

- Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the coumarin backbone.

- Amidation : Reaction of the intermediate with 4-(2-carbamoylphenoxy)but-2-yn-1-amine using coupling reagents like EDCI or DCC in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. What biological activities are associated with this compound?

Preclinical studies on structurally related chromene-carboxamides highlight:

- Anticancer Activity : HDAC1 inhibition (IC50 values ~0.47–0.87 μM) and cytotoxicity against HCT116, MCF7, and A549 cancer cell lines .

- Enzyme Inhibition : Potential acetylcholinesterase inhibition, suggesting neuropharmacological applications .

- Anti-inflammatory Effects : Modulation of COX-2 and TNF-α pathways in macrophage models .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR (<sup>1</sup>H, <sup>13</sup>C) for backbone and substituent analysis.

- IR Spectroscopy to identify carbonyl (C=O, ~1700 cm<sup>-1</sup>) and amide (N-H, ~3300 cm<sup>-1</sup>) groups .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Key strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time by 40–60% compared to conventional heating (e.g., 80°C, 30 min vs. 6 hours) .

- Catalyst Selection : Lewis acids (e.g., ZnCl2) improve coupling efficiency during amidation .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. What experimental designs resolve contradictions in reported bioactivity data?

- Comparative SAR Studies : Test derivatives with varying substituents (e.g., nitro vs. trifluoromethyl groups) to isolate functional group contributions .

- Dose-Response Analysis : Use IC50 profiling across multiple cell lines to identify off-target effects .

- Molecular Docking : Validate target binding (e.g., HDAC1 active site) using AutoDock Vina or Schrödinger Suite .

Q. How do physicochemical properties influence its pharmacokinetic profile?

- Lipophilicity : LogP ~2.8 (calculated) suggests moderate membrane permeability but may limit aqueous solubility .

- Stability :

- pH Sensitivity : Degrades rapidly in acidic conditions (t1/2 < 2 hrs at pH 3) but stable at physiological pH .

- Photostability : UV light exposure induces chromene ring isomerization; use amber vials during storage .

Q. What methodologies assess its metabolic fate in vivo?

- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation) .

- LC-MS/MS : Quantify parent compound and metabolites in plasma/tissue homogenates .

Key Recommendations for Researchers

- Prioritize structure-activity relationship (SAR) studies to refine potency and selectivity.

- Use advanced purification techniques (e.g., preparative HPLC) for scale-up.

- Validate biological mechanisms with knockout models (e.g., HDAC1 siRNA) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.